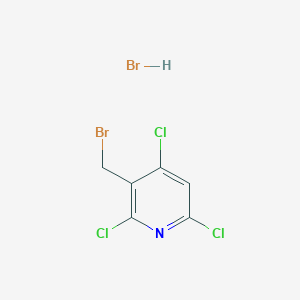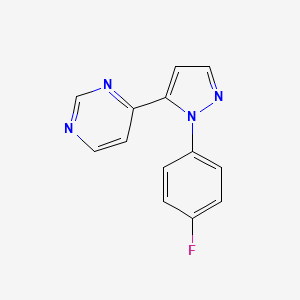
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole ring, which is further substituted with a fluorophenyl group. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
準備方法
The synthesis of 4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .
化学反応の分析
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .
類似化合物との比較
4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine can be compared with other similar compounds, such as:
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Pyrazolo[1,5-a]pyrimidines: These compounds are used in optical applications due to their photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties.
特性
分子式 |
C13H9FN4 |
|---|---|
分子量 |
240.24 g/mol |
IUPAC名 |
4-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine |
InChI |
InChI=1S/C13H9FN4/c14-10-1-3-11(4-2-10)18-13(6-8-17-18)12-5-7-15-9-16-12/h1-9H |
InChIキー |
DYKMRAVSPYPHNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C3=NC=NC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


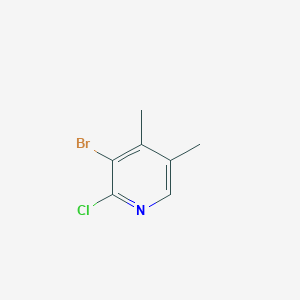
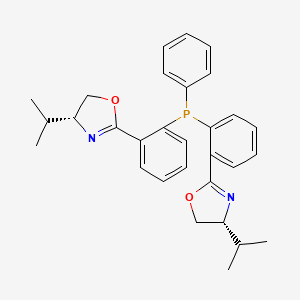
![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
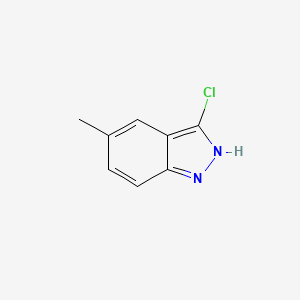
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
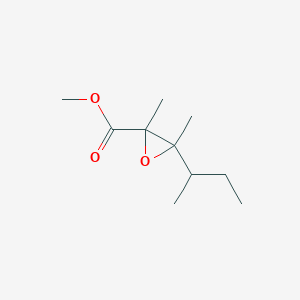
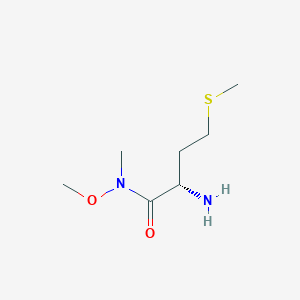
![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
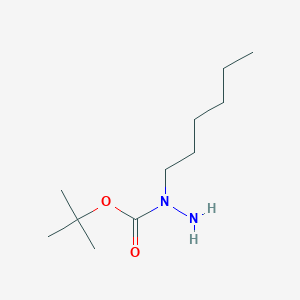
![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
